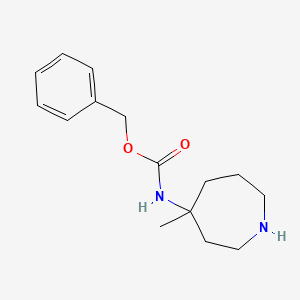

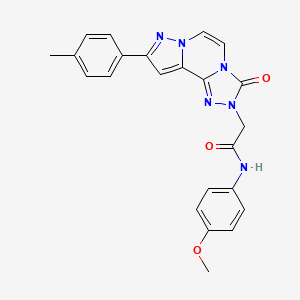

![molecular formula C9H11BrN2 B2447243 3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 1781128-31-1](/img/structure/B2447243.png)

3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through cycloaddition reactions. For example, substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles have been synthesized by the 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes .Scientific Research Applications

Synthesis Processes

3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole and its derivatives are synthesized using various chemical processes. For instance, they are obtained through intramolecular nitrilimine cycloaddition to alkynes, which has been extended to versatile 3-bromo derivatives using alkynylbromides as dipolarophiles (Winters et al., 2014). Additionally, these derivatives are successfully employed in palladium-catalyzed direct arylation using air-stable catalysts, showing tolerance to a wide variety of functional groups on the aryl bromide (Sidhom et al., 2018).

Applications in Heterocyclic Compounds

The chemical structure and reactivity of 3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole make it a precursor in the synthesis of various heterocyclic compounds, which are known for their significant biological activities. These activities include antimicrobial properties as shown in the synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives (Raval et al., 2012). Additionally, the compound is used in the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, which have demonstrated potential antiproliferative effects and could be promising agents for the treatment of leukemia and breast cancer (Ananda et al., 2017).

Reactivity and Structural Studies

The structural reactivity and versatility of 3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives are further illustrated in their ability to form complex molecular structures. Studies demonstrate the synthesis of new 3H-Pyrazoles and Cyclopropenyl Alcohols directly from Propargyl Alcohols (Hamdi et al., 2005), and the formation of 1,3,5-trisubstituted pyrazoles under the influence of a Bronsted acid, providing access to structurally diverse pyrazole derivatives (Xue et al., 2016).

properties

IUPAC Name |

3-bromo-2-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-7-2-1-3-8(7)11-12(9)6-4-5-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBBEHODCMRULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3CC3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

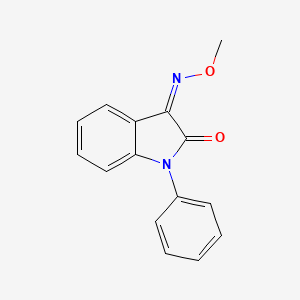

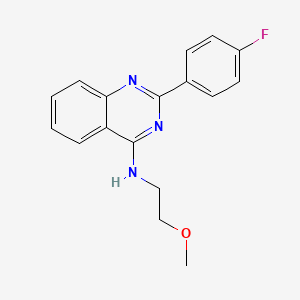

![5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2447161.png)

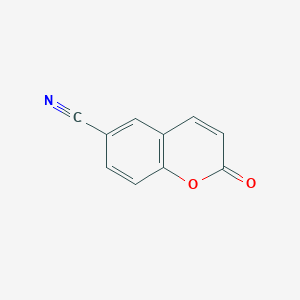

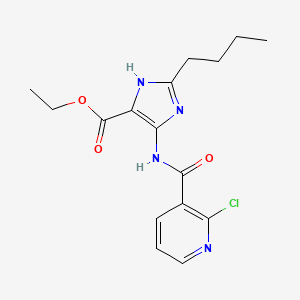

![9-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]purine](/img/structure/B2447165.png)

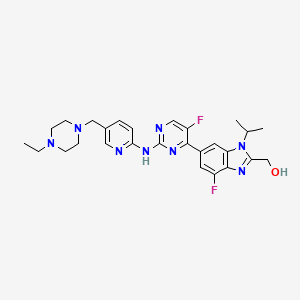

![3-ethyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447166.png)

![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)

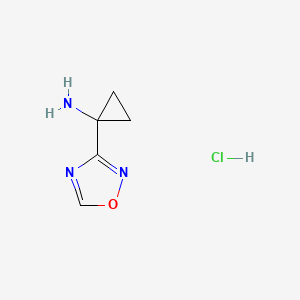

![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2447177.png)